molecular formula C20H21N3O2 B2832512 (1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797756-24-1

(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2832512
CAS RN: 1797756-24-1
M. Wt: 335.407
InChI Key: DLQABCWAXKJJIS-UHFFFAOYSA-N
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Description

The compound “(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” belongs to the class of organic compounds known as indoles . Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Strategies for the synthesis of indoles include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature . The molecular formula of a similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, is C17H17N3O2 .


Chemical Reactions Analysis

Indole derivatives have been found to undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In the synthesis of certain indole derivatives, a Cu (OAc)2-catalyzed reaction was used to form an N–N bond .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . A similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, has an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .

Scientific Research Applications

Selective Inhibition Properties

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including compounds structurally related to the queried chemical, were identified as potent and highly selective inhibitors. These compounds showed significant antitumor activities in pharmacological assays and demonstrated efficacy as c-Met/ALK dual inhibitors. One notable compound, identified as SMU-B, exhibited pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo, indicating its potential application in cancer therapy, particularly in human gastric carcinoma models (Jingrong Li et al., 2013).

Anticancer and Antimicrobial Activities

Another study focused on the pharmacokinetics, brain distribution, and efficacy of compounds structurally related to the target molecule against malignant glioma. These compounds showed the ability to penetrate the blood-brain barrier, reaching peak concentrations in the brain and demonstrating significant increases in survival rates in glioma-bearing mice. This highlights the compound's potential for the development of treatments for brain cancers (A. Teitelbaum et al., 2012).

Structural and Molecular Insights

Research on the structural properties of related compounds, such as the thermal, optical, and etching studies, along with theoretical calculations, provided insights into their stability and potential applications in designing more efficient compounds for therapeutic use. The studies reveal that these compounds exhibit stable crystal structures with specific conformational arrangements, suggesting their suitability for further pharmaceutical development (C. S. Karthik et al., 2021).

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic agents with diverse biological activities.

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Ongoing research is focused on synthesizing a variety of indole derivatives and screening their pharmacological activities .

properties

IUPAC Name

1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQABCWAXKJJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

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